4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid
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Overview
Description
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid is a sulfonamide derivative of tranexamic acid. This compound is characterized by its unique structure, which includes a naphthalene ring attached to a sulfonyl group, an amino group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
The synthesis of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with tranexamic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the transition states of amines and esters in biological processes, leading to enzyme inhibition. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid can be compared with other sulfonamide derivatives, such as:
- 4-((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid
These compounds share similar structural features but differ in the substituents on the aromatic ring
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(naphthalen-2-ylsulfonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20) |
InChI Key |
SDKMKOTUCOGZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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